Molecular Architecture and Synthetic Utility of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl Pivalate in Advanced Drug Discovery
Molecular Architecture and Synthetic Utility of 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl Pivalate in Advanced Drug Discovery
Executive Summary
In the landscape of modern targeted oncology and complex molecule synthesis, sterically protected bicyclic scaffolds serve as critical structural anchors. 5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate (CAS: 898224-89-0)[1] is a highly specialized tetrahydronaphthalene derivative that has gained prominence as a foundational building block in the development of macrocyclic KRAS inhibitors[2].
This technical whitepaper provides an in-depth analysis of its molecular structure, physicochemical weight dynamics, and the field-proven synthetic methodologies required for its preparation. By dissecting the causality behind its structural design—specifically the orthogonal protection afforded by the pivalate group—this guide serves as a comprehensive resource for drug development professionals.
Structural Elucidation & Chemical Topology
Nomenclature and Numbering Dynamics
The IUPAC nomenclature of this compound reveals a deliberate numbering shift inherent to tetralin (tetrahydronaphthalene) derivatives. The parent core consists of a fused aromatic and saturated ring system.
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In the name 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate, the saturated ring is designated as positions 5 through 8 (hosting the ketone at C5), while the aromatic ring is designated as positions 1 through 4 (hosting the pivalate ester at C2).
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Structurally, this is identical to 6-pivaloyloxy-1-tetralone , where the ketone defines position 1 and the ester sits at position 6. The nomenclature shift ensures the attachment point of the radical (the 2-yl position) receives the lowest possible locant.
Structure-Property Relationships
The strategic installation of a pivalate (trimethylacetate) group on the phenolic oxygen is not merely protective; it fundamentally alters the molecule's pharmacokinetic potential. The massive steric bulk of the tert-butyl moiety shields the ester bond from premature enzymatic cleavage by non-specific esterases, while the C5 ketone provides a critical hydrogen-bond acceptor for target binding.
Fig 1: Structure-property relationships of the tetrahydronaphthalene pivalate scaffold.
Physicochemical Properties & Molecular Weight Dynamics
The molecular formula of the compound is C15H18O3 , yielding a molecular weight of 246.31 g/mol [3]. The addition of the C5 pivalate group adds 84 Da to the parent 6-hydroxy-1-tetralone, significantly increasing the lipophilicity (LogP) of the molecule without introducing any hydrogen bond donors. This absence of H-bond donors is highly favorable for passive membrane permeability in cellular assays.
Table 1: Core Physicochemical and Structural Parameters
| Parameter | Value |
| IUPAC Name | (5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl) 2,2-dimethylpropanoate |
| CAS Registry Number | 898224-89-0 |
| Molecular Formula | C15H18O3 |
| Molecular Weight | 246.31 g/mol |
| Monoisotopic Exact Mass | 246.1256 Da |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 (Ester linkages) |
| Topological Polar Surface Area (TPSA) | 43.37 Ų |
Synthetic Methodology & Protocol
The synthesis of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate relies on the selective O-acylation of 6-hydroxy-1-tetralone. The protocol below is engineered for high yield and orthogonal stability, ensuring the C5 ketone remains untouched.
Step-by-Step Protocol: Selective Pivaloylation
Objective: Chemoselective esterification of the phenolic hydroxyl group in the presence of an enolizable ketone.
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Reaction Setup (Causality of Solvent): Charge a flame-dried reaction vessel with 6-hydroxy-1-tetralone (1.0 eq) and dissolve in anhydrous 2-Methyltetrahydrofuran (2-MeTHF) to a concentration of 0.2 M under nitrogen.
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Expert Insight: 2-MeTHF is selected over standard THF or DCM because it is a greener alternative that offers superior phase separation during the subsequent aqueous workup, minimizing emulsion formation.
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Base Addition & Temperature Control: Add N,N-Diisopropylethylamine (DIEA, 2.5 eq) to the solution. Cool the reaction mixture strictly to 0 °C using an ice-water bath.
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Expert Insight: DIEA is a non-nucleophilic base that efficiently deprotonates the phenol. Maintaining 0 °C is critical to suppress the enolization of the C5 ketone, which could otherwise lead to unwanted enol-ester byproducts.
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Electrophile Introduction: Add pivaloyl chloride (1.2 eq) dropwise over 15 minutes.
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Expert Insight: The massive steric bulk of the tert-butyl group in pivaloyl chloride slows the reaction rate slightly but guarantees that once the ester is formed, it is highly resistant to further nucleophilic attack or transesterification.
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Reaction Maturation: Stir at 0 °C for 1 hour, then allow to warm to ambient temperature. Monitor via LC-MS until the starting material is consumed.
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Quenching & Isolation: Quench with saturated aqueous NH₄Cl. Extract the aqueous layer with 2-MeTHF (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the target compound.
Fig 2: Synthetic workflow and downstream application in macrocyclic inhibitor development.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized batch, the following self-validating analytical markers must be confirmed:
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¹H NMR (400 MHz, CDCl₃): The defining signature is a sharp, intense 9-proton singlet at approximately δ 1.35 ppm , corresponding to the tert-butyl group of the pivalate ester. The aromatic protons will present an AMX spin system (e.g., a doublet near δ 8.0 ppm for the proton ortho to the ketone).
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LC-MS Analysis: Electrospray ionization (ESI+) will display a dominant pseudo-molecular ion peak [M+H]⁺ at m/z 247.1 , confirming the molecular weight of 246.31 g/mol .
Applications in Oncology: KRAS Inhibitor Development
The therapeutic relevance of 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate is heavily anchored in its use as a precursor for macrocyclic KRAS inhibitors[2]. Mutations in the KRAS gene (such as G12D and G12V) are notorious oncogenic drivers.
In recent patent literature (WO2024107686A1), this specific pivalate-protected scaffold undergoes downstream electrophilic bromination to yield 4-bromo-5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl pivalate[2]. The pivalate group is essential here; it survives the harsh conditions of bromination and subsequent organozinc cross-coupling (e.g., allylzinc bromide addition), protecting the sensitive phenol until a late-stage global deprotection is triggered to finalize the macrocyclic drug architecture.
References
- Title: WO2024107686A1 - Macrocyclic kras inhibitors and methods of use Source: Google Patents URL
- Title: 16425-82-4 | Ethyl 5-methoxy-1-oxo-2,3-dihydro-1H-indene-2-carboxylate (Reference to CAS 898224-89-0)
- Title: 74053-97-7 Ethyl 3-oxo-3-(5,6,7,8-tetrahydronaphthalen-2-yl)propanoate (Reference to Formula C15H18O3 / MW 246.3)
